

Application Notes and Protocols for Co-Immunoprecipitation of Keap1 and Nrf2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KEA1-97

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These application notes provide detailed protocols for the co-immunoprecipitation (Co-IP) of Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). This powerful technique is essential for studying the interaction between these two key proteins, which play a central role in the cellular response to oxidative stress. Understanding this interaction is critical for research in areas such as cancer, neurodegenerative diseases, and inflammation, as well as for the development of novel therapeutics targeting this pathway.

Keap1-Nrf2 Signaling Pathway

Under basal conditions, Keap1 acts as a substrate adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex.^[1] This complex targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, thereby keeping cellular Nrf2 levels low. When cells are exposed to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified. This modification leads to a conformational change in the Keap1-Cul3 complex, inhibiting Nrf2 ubiquitination. As a result, Nrf2 is stabilized, accumulates in the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Experimental Protocols

Part 1: Nuclear and Cytoplasmic Fractionation

To investigate the localization of the Keap1-Nrf2 interaction, it is often necessary to separate nuclear and cytoplasmic fractions prior to co-immunoprecipitation.

Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- Cytoplasmic Extraction (CE) Buffer: 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease inhibitor cocktail.
- Nuclear Extraction (NE) Buffer: 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.
- Microcentrifuge
- Dounce homogenizer

Procedure:

- Harvest cells (approximately 5×10^7) by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with 10 mL of ice-cold PBS.
- Resuspend the cell pellet in 500 μ L of ice-cold CE Buffer.
- Incubate on ice for 15 minutes to allow cells to swell.
- Dounce homogenize the cell suspension with 15-20 strokes using a tight-fitting pestle.
- Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet the nuclei.
- Carefully collect the supernatant, which contains the cytoplasmic fraction.
- Wash the nuclear pellet with 500 μ L of CE Buffer without NP-40. Centrifuge at 1,000 x g for 5 minutes at 4°C.
- Resuspend the nuclear pellet in 200 μ L of ice-cold NE Buffer.
- Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

- Centrifuge at 16,000 x g for 20 minutes at 4°C.
- Collect the supernatant, which contains the nuclear fraction.
- Determine the protein concentration of both the cytoplasmic and nuclear extracts using a Bradford or BCA protein assay.

Part 2: Co-Immunoprecipitation of Keap1 and Nrf2

This protocol describes the immunoprecipitation of Keap1 and the subsequent detection of co-immunoprecipitated Nrf2. The reciprocal experiment (immunoprecipitating Nrf2 and detecting Keap1) should also be performed to confirm the interaction.

Materials:

- Nuclear or cytoplasmic extracts (from Part 1) or whole-cell lysate.
- Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.
- Co-IP Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100.
- Anti-Keap1 antibody (for immunoprecipitation).
- Anti-Nrf2 antibody (for Western blotting).
- Normal Rabbit or Mouse IgG (isotype control).
- Protein A/G magnetic beads or agarose resin.
- Microcentrifuge or magnetic rack.
- SDS-PAGE gels and Western blotting apparatus.

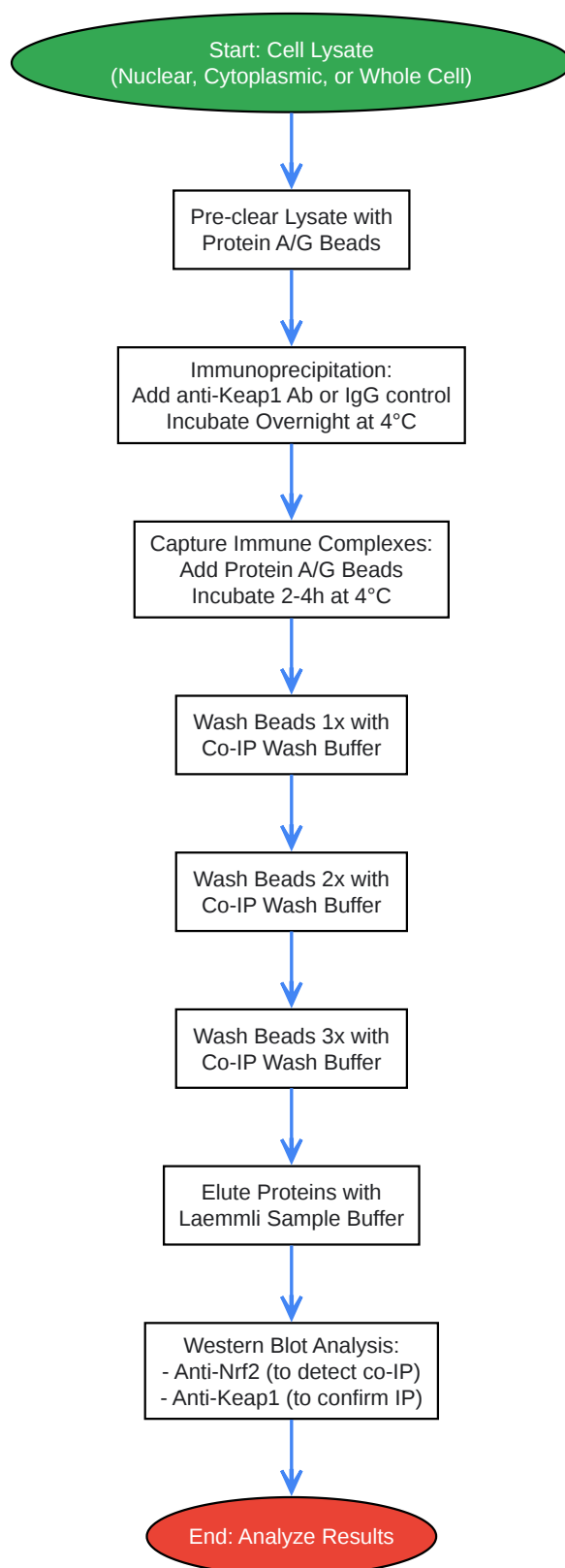
Procedure:

- Lysate Preparation (if not using fractionated extracts):
 - Lyse cells in ice-cold Co-IP Lysis Buffer (approximately 1 mL per 10⁷ cells).

- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (whole-cell lysate) to a new tube.
- Determine the protein concentration.
- Pre-clearing the Lysate:
 - To 1 mg of protein lysate, add 20 µL of Protein A/G beads.
 - Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
 - Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a fresh tube.
- Immunoprecipitation:
 - To the pre-cleared lysate, add 2-4 µg of anti-Keap1 antibody or the equivalent amount of normal IgG as a negative control.
 - Incubate on a rotator overnight at 4°C.
 - Add 30 µL of Protein A/G beads to each sample.
 - Incubate on a rotator for 2-4 hours at 4°C.
- Washing:
 - Pellet the beads and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Co-IP Wash Buffer. After the final wash, carefully remove all supernatant.
- Elution and Western Blotting:
 - Resuspend the beads in 30 µL of 2x Laemmli sample buffer.

- Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
- Pellet the beads and load the supernatant onto an SDS-PAGE gel.
- Perform Western blotting using an anti-Nrf2 antibody to detect the co-immunoprecipitated Nrf2. An anti-Keap1 antibody should be used on a separate blot to confirm the successful immunoprecipitation of the bait protein.

Co-Immunoprecipitation Workflow



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References

- 1. researchgate.net [researchgate.net]
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